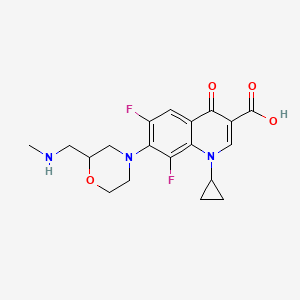
3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-6,8-difluoro-7-(2-((methylamino)methyl)-4-morpholinyl)-4-oxo-
Cat. No. B8415616
M. Wt: 393.4 g/mol
InChI Key: NTBFOBUDTNNTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04889857
Procedure details


A solution of 8.3 g of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 7.1 g of 2 -(methylaminomethyl)morpholine dihydrochloride and 15.2 g of 1,8-diazabicyclo[5.4.0]undec-7-ene in 166 ml of acetonitrile is refluxed for 8 hours. After ice-cooling, the precipitated crystals are collected by filtration, washed with acetone and recrystallized from dimethylformamide to give 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[2-(methylaminomethyl)-morpholino]-4-oxoquinoline-3-carboxylic acid, melting at 257°-259° C. with decomposition. The corresponding hydrochloride melts at 288°-290° C. with decomposition.
Quantity
8.3 g
Type
reactant
Reaction Step One

Name
2 -(methylaminomethyl)morpholine dihydrochloride
Quantity
7.1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11](F)[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:3][CH2:2]1.Cl.Cl.[CH3:23][NH:24][CH2:25][CH:26]1[O:31][CH2:30][CH2:29][NH:28][CH2:27]1.N12CCCN=C1CCCCC2>C(#N)C>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11]([N:28]4[CH2:29][CH2:30][O:31][CH:26]([CH2:25][NH:24][CH3:23])[CH2:27]4)[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:2][CH2:3]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
|
|
Name
|
2 -(methylaminomethyl)morpholine dihydrochloride
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.CNCC1CNCCO1
|
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCCCCC2=NCCC1
|
|
Name
|
|
|
Quantity
|
166 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After ice-cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals are collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from dimethylformamide
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)N1CC(OCC1)CNC)F)=O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
